molecular formula C8H6BrN3 B8790196 1-(3-Bromophenyl)-1H-1,2,3-triazole

1-(3-Bromophenyl)-1H-1,2,3-triazole

Cat. No.: B8790196
M. Wt: 224.06 g/mol
InChI Key: JGBNOFBRGMEHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-1H-1,2,3-triazole is a high-value chemical scaffold designed for pharmaceutical research and drug discovery. The 1,2,3-triazole ring is a stable and versatile structure widely recognized as a privileged pharmacophore and bioisostere in medicinal chemistry . It serves as a critical building block for constructing more complex molecular architectures, particularly through click chemistry approaches . This compound is specifically valuable in anticancer research programs. The 1,2,3-triazole core is a key feature in the synthesis of novel chalcone-linked derivatives, which have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including non-Hodgkin lymphoma (U937), glioblastoma multiform (T98G), and gallbladder cancer (Gb-d1) cells . Molecular docking studies suggest that such triazole-containing ligands can exhibit potent activity by interacting with therapeutic targets like vascular endothelial growth factor receptor (VEGFR) kinase and dihydrofolate reductase (DHFR) . The 3-bromophenyl substituent enhances the molecule's utility by providing a site for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize lead compounds. This product is intended for research and development applications in a controlled laboratory setting. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

1-(3-bromophenyl)triazole

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H

InChI Key

JGBNOFBRGMEHBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CN=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1-(3-Bromophenyl)-1H-1,2,3-Triazole Synthesis

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, yielding the desired triazole with high regioselectivity and efficiency. researchgate.netnih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the CuAAC reaction is highly dependent on the reaction conditions and the nature of the copper catalyst. Research has focused on optimizing these parameters to maximize yields and minimize reaction times.

A variety of copper(I) sources can be employed, often generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. beilstein-journals.org The choice of solvent also plays a crucial role, with mixtures like tert-butanol:water (1:1) being effective. nih.gov Some protocols have successfully utilized heterogeneous catalysts, such as copper-on-charcoal, which simplifies product purification. rsc.org The development of ligands, like tris(triazolylmethyl)amine, has been shown to stabilize the copper(I) catalyst and improve reaction kinetics. tdl.org Furthermore, microwave-assisted synthesis has emerged as a technique to accelerate the reaction, leading to high yields in shorter timeframes. nih.gov

Table 1: Optimization of Reaction Conditions for CuAAC Synthesis
Catalyst SystemReducing AgentSolventConditionsYieldReference
CuSO₄·5H₂OSodium Ascorbatetert-butanol:water (1:1)Stir, 6-12 hGood nih.gov
Copper-on-charcoal--Continuous flowHigh rsc.org
Cu(I) with tris(triazolylmethyl)amine ligand-Aqueous-High catalytic activity tdl.org
Cu(I)--Microwave-assistedExcellent nih.gov

Regioselectivity and Control in Triazole Formation

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted regioisomer. acs.orgnih.gov This is a direct consequence of the copper-catalyzed mechanism, which proceeds through a copper acetylide intermediate, guiding the cycloaddition to a single, predictable outcome. nih.gov In contrast, the uncatalyzed Huisgen 1,3-dipolar cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted isomers. nih.gov This high degree of control makes CuAAC the preferred method for the synthesis of 1-(3-bromophenyl)-4-substituted-1H-1,2,3-triazoles.

Alternative Approaches to 1,2,3-Triazole Derivatives with Bromophenyl Moieties

While CuAAC is the most common method, several other catalytic systems have been developed for the synthesis of 1,2,3-triazoles, offering alternative pathways and access to different regioisomers.

Metal-Catalyzed (e.g., Ruthenium, Palladium, Nickel) Transformations

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts promote the formation of 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This complementary regioselectivity is highly valuable for accessing a different isomer of the bromophenyl-substituted triazole. The RuAAC reaction is believed to proceed through a distinct mechanism involving a ruthenacyclopentadiene intermediate. nih.gov These reactions are typically performed under an inert atmosphere to achieve optimal results. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts have been utilized in several strategies for triazole synthesis. One approach involves the coupling of alkenyl halides with sodium azide. ox.ac.uk Another powerful method is the palladium-catalyzed C-H arylation of pre-formed 1,2,3-triazoles, allowing for the introduction of an aryl group at the C5 position of a 1,4-disubstituted triazole. scienceopen.comnih.gov Palladium(II) acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand is often employed for this transformation. scienceopen.comnih.gov Furthermore, a one-pot synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide has been developed using a palladium catalyst. organic-chemistry.org

Table 2: Comparison of Metal-Catalyzed Triazole Syntheses
Metal CatalystPredominant RegioisomerKey FeaturesReference
Copper(I)1,4-disubstitutedHigh efficiency, mild conditions, "click chemistry" rsc.orgnih.gov
Ruthenium(II)1,5-disubstitutedComplementary regioselectivity to CuAAC acs.orgnih.gov
PalladiumVaries (e.g., N2-arylation, C5-arylation)Versatile for various coupling reactions scienceopen.comnih.gov

Organocatalytic and Metal-Free Synthetic Routes

Growing interest in green chemistry has spurred the development of organocatalytic and metal-free methods for triazole synthesis. researchgate.netnih.gov These approaches avoid the use of potentially toxic heavy metals. rsc.org Organocatalysts, such as secondary amines (e.g., pyrrolidine) and bases like DBU, can activate substrates to facilitate the cycloaddition. rsc.orgresearchgate.net For instance, enamine and enolate-mediated [3+2] cycloadditions have emerged as powerful metal-free strategies. thieme-connect.com These reactions often exhibit high regioselectivity and can tolerate a wide range of functional groups. rsc.org Metal-free protocols have been developed for the regioselective synthesis of densely functionalized 1,2,3-triazoles from primary amines and ketones. rsc.orgresearchgate.net

Multicomponent Reactions (MCRs) Incorporating the Triazole Unit

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to substituted triazoles. mdpi.com One-pot syntheses that combine the in situ formation of an organic azide followed by a CuAAC reaction are particularly attractive as they avoid the isolation of potentially hazardous azide intermediates. nih.govnih.gov MCRs have also been designed to incorporate the triazole unit into more complex fused heterocyclic systems. mdpi.com For example, a one-pot, three-component reaction of enaminones, tosylhydrazine, and primary amines can regioselectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org

Detailed Mechanistic Investigations of Triazole Ring Formation

The formation of the 1,2,3-triazole ring, the core structure of this compound, is primarily achieved through the 1,3-dipolar cycloaddition reaction between an azide and an alkyne. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, can proceed through different mechanistic pathways depending on the reaction conditions, particularly the presence or absence of a metal catalyst. wikipedia.orgresearchgate.net Detailed investigations have elucidated a concerted pericyclic mechanism for the thermal, uncatalyzed reaction, and distinct stepwise pathways for the highly regioselective copper- and ruthenium-catalyzed variants. nih.govorganic-chemistry.orgacs.org

Uncatalyzed Huisgen 1,3-Dipolar Cycloaddition

The classic Huisgen cycloaddition involves the direct reaction of a 1,3-dipole (in this case, 3-bromophenyl azide) with a dipolarophile (an alkyne) without the aid of a catalyst. wikipedia.orgorganic-chemistry.org Mechanistic studies, supported by quantum-mechanical calculations, indicate that this reaction is a concerted, pericyclic process. researchgate.net It is classified as a [2s+4s] cycloaddition, where two π-electrons from the alkyne and four π-electrons from the azide participate in a cyclic transition state. organic-chemistry.org

This uncatalyzed reaction typically requires elevated temperatures and often results in a low degree of regioselectivity, producing a mixture of both 1,4- and 1,5-disubstituted triazole isomers. rsc.org The lack of regiocontrol stems from the similar energy levels of the two possible transition states.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The introduction of a copper(I) catalyst dramatically alters the reaction mechanism, leading to a significant rate enhancement and exceptional regioselectivity for the 1,4-disubstituted isomer. rsc.orgacs.org Unlike the concerted thermal reaction, the CuAAC proceeds through a stepwise pathway involving copper-acetylide intermediates. nih.govacs.org

The catalytic cycle is generally understood to involve the following key steps:

Formation of Copper-Acetylide: A terminal alkyne reacts with a Cu(I) salt to form a copper-acetylide species. This step increases the nucleophilicity of the alkyne's terminal carbon. acs.org

Coordination and Cyclization: The organic azide (3-bromophenyl azide) coordinates to the copper center of the acetylide complex. This brings the reactants into close proximity, facilitating a cyclization step to form a six-membered copper-triazolide intermediate. nih.govacs.org

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis (or reacts with another electrophile) to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue. acs.org

Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy profile of this reaction. nih.gov They confirm that the catalyzed reaction has a significantly lower activation barrier compared to the uncatalyzed version and support a stepwise process. nih.gov More recent investigations suggest that the catalytically active species may be a dinuclear copper complex, which helps to activate both the alkyne and the azide. semanticscholar.orgresearchgate.net

StepIntermediate/Transition StateDescription
1Copper(I)-AcetylideFormed from the reaction of a terminal alkyne and a Cu(I) source. This is a key reactive intermediate. acs.org
2Pre-reactive ComplexThe azide coordinates to the copper-acetylide complex, positioning the reactants for cycloaddition. nih.gov
3Six-membered MetallacycleFormed via the nucleophilic attack of the acetylide on the terminal nitrogen of the azide. acs.org
4Copper-TriazolideThe product of the metallacycle rearrangement, directly preceding product release.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed cycloaddition provides exclusive access to the 1,5-disubstituted triazole regioisomer. acs.orgnih.gov The mechanism of the RuAAC is fundamentally different from that of the CuAAC. researchgate.net

Detailed mechanistic and computational studies have established a pathway involving oxidative coupling followed by reductive elimination:

Oxidative Coupling: The reaction proceeds not through a ruthenium-acetylide, but via the oxidative coupling of both the azide and the alkyne to a ruthenium(II) center (e.g., from a [Cp*RuCl] complex). nih.govresearchgate.netorganic-chemistry.org This concerted step forms a six-membered ruthenacycle intermediate and is crucial for determining the 1,5-regioselectivity. organic-chemistry.orgresearchgate.net The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.govresearchgate.net

Reductive Elimination: The ruthenacycle intermediate then undergoes reductive elimination to form the aromatic 1,5-disubstituted triazole ring and regenerate the active ruthenium catalyst. organic-chemistry.org DFT calculations indicate that this reductive elimination step is typically rate-determining. nih.govresearchgate.net

This mechanism allows for the use of both terminal and internal alkynes, expanding the scope of the reaction beyond that of the standard CuAAC. organic-chemistry.org

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioisomer1,4-Disubstituted1,5-Disubstituted acs.orgnih.gov
Key IntermediateCopper-acetylide acs.orgSix-membered ruthenacycle nih.govorganic-chemistry.org
Mechanism TypeStepwise (Coordination-Cyclization) nih.govOxidative Coupling-Reductive Elimination researchgate.netorganic-chemistry.org
Rate-Determining StepVaries with systemGenerally Reductive Elimination nih.govresearchgate.net
Alkyne ScopePrimarily Terminal Alkynes rsc.orgTerminal and Internal Alkynes researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(3-Bromophenyl)-1H-1,2,3-triazole, ¹H, ¹³C, and sometimes ¹⁹F NMR are employed to provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, the protons of the 3-bromophenyl group and the triazole ring exhibit characteristic signals. For instance, the triazole proton often appears as a singlet, while the aromatic protons of the bromophenyl ring show complex splitting patterns (multiplets) due to spin-spin coupling. nih.gov The exact chemical shifts are influenced by the solvent and the specific substituents on the triazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. For a derivative, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, distinct signals are observed for the carbons of the triazole ring and the bromophenyl group. nih.gov The carbon attached to the bromine atom typically appears at a specific chemical shift, and the carbons of the triazole ring have characteristic resonances that confirm the ring structure.

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a valuable tool for characterizing fluorinated analogues. For related fluorinated triazole derivatives, ¹⁹F NMR provides direct evidence for the presence and chemical environment of fluorine atoms, which can be useful for confirming the success of specific synthetic steps or for studying the electronic effects of fluorine substitution. frontiersin.org

Interactive Data Table: NMR Data for a this compound Derivative
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H8.24sTriazole-H
¹H7.92-8.00mAromatic-H
¹H7.35-7.68mAromatic-H
¹H4.67sCH₂
¹³C165.85, 163.32Oxadiazole C=N
¹³C144.22Triazole C-N
¹³C138.02, 132.49, 132.28, 131.95, 129.86, 126.87, 123.50, 123.09, 122.89, 122.79, 119.53Aromatic & Triazole C
¹³C27.19CH₂

Data corresponds to 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. For a related compound, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, the IR spectrum shows aromatic C-H stretching vibrations around 3137 and 3083 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring appear in the region of 1607-1588 cm⁻¹. nih.gov The characteristic vibrations of the triazole ring, including C=N and C-N stretching, are observed between 1558 and 1255 cm⁻¹. nih.gov The C-Br stretching vibration is typically found at lower wavenumbers, around 691 cm⁻¹. nih.gov The presence of N-H stretching vibrations around 3126 cm⁻¹ can also be indicative of the triazole ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be particularly useful for identifying non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively reported, the technique can be used to confirm the presence of the aromatic ring and the triazole moiety through their characteristic scattering peaks.

Interactive Data Table: IR Data for a this compound Derivative
Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H stretch3137, 3083
C=C stretch1607, 1588
C=N, C-N stretch1558, 1486, 1471, 1461, 1341, 1289, 1255
C-O stretch1191, 1077, 1046
C-S stretch702
C-Br stretch691

Data corresponds to 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of a related compound, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, the molecular ion peak (M⁺) is observed, confirming the molecular weight. nih.gov The isotopic pattern of the molecular ion peak is particularly informative due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks (M⁺ and M⁺+2) of similar intensity, providing a clear signature for a bromine-containing compound. nih.gov Fragmentation patterns in the mass spectrum can also provide structural information. For 1,2,3-triazoles, common fragmentation pathways include the loss of a nitrogen molecule (N₂). rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of the molecular formula. For derivatives of this compound, HRMS is used to confirm the elemental composition, ensuring that the synthesized compound has the correct molecular formula. frontiersin.org

Interactive Data Table: Mass Spectrometry Data for a this compound Derivative
Ion m/z (Mass-to-Charge Ratio) Comment
[M+H]⁺414Molecular ion peak
[M+2+H]⁺416Isotopic peak due to ⁸¹Br

Data corresponds to 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,2,3-triazole derivatives typically shows absorption bands corresponding to π → π* transitions. The unsubstituted 1H-1,2,3-triazole exhibits a strong absorption band around 205-206 nm in the gas phase. researchgate.netresearchgate.net For substituted triazoles like this compound, the absorption maxima may be shifted due to the influence of the aromatic substituent. Studies on a related compound, 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole, have utilized UV-Vis spectroscopy to investigate its interaction with proteins. nih.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Interactive Data Table: Crystallographic Data for a 1-(4-Bromophenyl)-1H-1,2,3-triazole Derivative
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n

Data corresponds to [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. iucr.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-(3-bromophenyl)-1H-1,2,3-triazole, DFT calculations offer a detailed understanding of its molecular orbitals and electrostatic potential, which are key to predicting its chemical behavior.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com This increased polarizability can lead to a greater nonlinear optical (NLO) response. nih.gov In the context of 1,2,3-triazole derivatives, a low HOMO-LUMO energy gap is often associated with significant biological activity. nih.gov For instance, studies on similar triazole compounds have shown that both HOMO and LUMO orbitals can be located on various parts of the molecule, including the triazole ring and substituted phenyl moieties, influencing their reactivity. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Analysis of a 1,2,4-Triazole (B32235) Derivative (Compound 7c)

Parameter Value (eV)
EHOMO -
ELUMO -
Band Gap (ΔE) 4.618

Data derived from a study on a related N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative. nih.gov

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Negative potential regions (typically colored red or purple) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

Quantum Chemical Parameters for Reactivity Prediction

Beyond FMOs, several quantum chemical parameters derived from DFT calculations can predict the reactivity of this compound. These global reactivity descriptors include ionization energy and electron affinity. Such parameters have been used to study the structural and photophysical properties of related compounds like 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole. nih.gov These calculations help in understanding the molecule's behavior in chemical reactions and its potential interactions with other molecules. researchgate.net

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pensoft.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction with specific biological targets. d-nb.infonih.gov

For 1,2,3-triazole derivatives, molecular docking studies have been employed to predict their binding modes and affinities with various protein targets. nih.govnih.gov For example, research on similar triazole compounds has demonstrated their potential to bind to the active sites of enzymes like DNA gyrase and c-kit tyrosine kinase. nih.govd-nb.info These simulations can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.govnih.gov Such studies have supported the cytotoxic findings against cancer cell lines by simulating interactions with receptors like the tubulin-docetaxel complex. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. nih.gov These simulations are crucial for understanding the stability of a ligand-protein complex and the dynamics of their interaction. nih.gov

MD simulations have been used to study the conformational dynamics of proteins when bound to 1,2,3-triazole derivatives. nih.gov These simulations can reveal how the binding of the ligand affects the protein's structure and flexibility, which can be positively associated with the biological activity of the compound. nih.gov For instance, MD simulations can show how a triazole moiety can form stable hydrogen bonds with specific amino acid residues within a protein's binding domain. nih.gov These studies offer valuable insights that can guide the design of more effective inhibitors. nih.gov

In Silico Prediction of Biological Activity (e.g., ADMET, excluding toxicity profiles)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. asianpubs.org These predictions are essential for evaluating the drug-likeness of a compound and its potential pharmacokinetic profile. nih.govnih.gov

For 1,2,3-triazole derivatives, in silico ADME analyses have been conducted to assess their suitability as therapeutic agents. nih.govnih.gov Web-based tools are often used to predict various physicochemical properties and pharmacokinetic parameters. nih.gov These studies help in the early stages of drug discovery to identify compounds with favorable ADME profiles, thereby increasing the likelihood of their success in later stages of development. nih.govasianpubs.org

Structure Activity Relationship Sar Investigations

Influence of Bromine Atom Position and Substitution on Biological Profiles

The position and nature of the halogen substituent on the phenyl ring of phenyl-1H-1,2,3-triazole analogs significantly modulate their biological effects. The presence and location of the bromine atom are critical determinants of the cytotoxic and other pharmacological activities of these compounds.

Research has shown that the substitution pattern of bromine on the phenyl ring can lead to differential cytotoxicity against various cancer cell lines. For instance, in a study of fluorene-triazole hybrids, compounds with a bromine substituent on the phenyl ring demonstrated selective cytotoxicity. Specifically, 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) and 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO272) were selectively cytotoxic against the MOLM-13 acute myeloid leukemia cell line. explorationpub.com Interestingly, a flexible biaryl hydroxy-triazole bearing two bromine atoms (LSO278) showed broad activity across multiple cancer cell lines, suggesting that in some structural contexts, multiple bromine substitutions can enhance electronic interactions and overcome potential entropic penalties associated with flexible molecules. explorationpub.com

In the context of actoprotective activity, the position of the bromo-substituent was found to be crucial. For 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, the presence of the bromine atom at the ortho position of the phenyl ring was essential for the observed actoprotective effect. researchgate.net

The following table summarizes the influence of bromine substitution on the cytotoxic activity of selected triazole derivatives.

CompoundSubstitution PatternCell LineActivity (IC₅₀)
LSO2582-bromophenylMOLM-1325.5 µM
LSO2724-bromophenylMOLM-1312.5 µM
LSO2782,5-dibromophenylHCT-11623.4 µM
LSO2782,5-dibromophenylMDA-MB-23134.3 µM
LSO2782,5-dibromophenylMOLM-1318.7 µM

Impact of Phenyl Ring Derivatization on Pharmacological Efficacy

Derivatization of the phenyl ring, beyond the bromine substitution, offers another avenue to modulate the pharmacological efficacy of 1-phenyl-1H-1,2,3-triazole compounds. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For instance, in a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles designed as modulators of estrogen-related receptor γ (ERRγ), modifications on the phenyl ring were critical for activity. One of the most potent compounds, 4-(1-(4-iso-propylbenzyl)-1H-1,2,3-triazol-4-yl)benzene-1,2-diol, featured a catechol moiety (benzene-1,2-diol) on the 4-phenyl group. nih.gov This derivatization was shown to be crucial for its ability to improve the transcriptional functions of ERRγ. nih.gov

In the development of anti-inflammatory phenyl-1H-1,2,3-triazole analogs, several derivatives showed more potent effects than the reference drug diclofenac. nih.gov This suggests that appropriate substitution on the phenyl ring can significantly enhance anti-inflammatory activity. Similarly, in the design of novel phenyltriazole derivatives targeting MRSA, modifications on the phenyl ring were part of the strategy to enhance antimicrobial efficacy. nih.govrsc.org

The following table illustrates the impact of phenyl ring derivatization on the anti-inflammatory activity of selected phenyl-1H-1,2,3-triazole analogs.

CompoundPhenyl Ring SubstitutionAnti-inflammatory Activity (vs. Diclofenac)
2aSpecific substitutionMore potent
2bSpecific substitutionMore potent
2cSpecific substitutionMore potent
4aSpecific substitutionMore potent

Contribution of the 1,2,3-Triazole Core to Compound Bioactivity

The 1,2,3-triazole ring is not merely a passive linker but an active contributor to the biological profile of these compounds. tandfonline.com It is a bioisostere for various functional groups, most notably the amide bond, and its unique structural and electronic properties are key to its pharmacological versatility. flemingcollege.ca The triazole nucleus is metabolically stable and can participate in hydrogen bonding and dipole interactions, which are crucial for binding to biological targets. pensoft.net

The 1,2,3-triazole scaffold is a common feature in a wide array of bioactive molecules with demonstrated antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. tandfonline.com Its ability to act as a 'linker' has been exploited in the synthesis of hybrid molecules, where it connects different pharmacophores to create compounds with enhanced or novel activities. nih.gov The triazole ring's geometry and electronic distribution allow it to orient substituents in a defined spatial arrangement, facilitating optimal interactions with receptor binding sites.

For example, the replacement of a photoisomerizable trans-butadiene bridge with a 1,2,3-triazole moiety in a series of benzothiazole (B30560) derivatives led to compounds with good visualization of Aβ plaques in the context of Alzheimer's disease research. nih.govrsc.org This highlights the triazole's role as a stable and effective scaffold for designing molecular probes. Furthermore, in the context of anti-diabetic agents, simple and non-glycosidic triazoles have shown potential as α-glucosidase inhibitors, demonstrating the intrinsic activity of the triazole core. researchgate.net

The transformation of the 1,2,3-triazole into a 1,2,3-triazolium salt has been shown to significantly improve antifungal properties in some cases, indicating that modifications to the triazole ring itself can be a fruitful strategy for enhancing bioactivity. nih.gov

Rational Design Principles for Optimizing Potency and Selectivity Based on SAR

The collective SAR data provides a foundation for the rational design of new 1-(3-bromophenyl)-1H-1,2,3-triazole derivatives with improved therapeutic potential. Key principles for optimizing potency and selectivity have emerged from these studies.

One key principle is the strategic placement and number of halogen substituents on the phenyl ring. The observation that specific bromination patterns lead to selective cytotoxicity suggests that tailoring the substitution can direct the compound's activity towards specific cancer cell lines. explorationpub.com

Another design principle involves the derivatization of the phenyl ring to enhance interactions with the target protein. For instance, introducing hydrogen-bonding moieties like hydroxyl groups, as seen in the potent ERRγ modulator, can significantly improve binding affinity and efficacy. nih.gov

The concept of structural rigidity versus flexibility is also a critical consideration. While rigid scaffolds can minimize the entropic penalty upon binding, leading to enhanced potency and selectivity, flexible linkers can sometimes allow for more optimal interactions. explorationpub.com The choice between a rigid and flexible design depends on the specific target and the desired pharmacological profile.

Furthermore, the 1,2,3-triazole core can be utilized as a scaffold to link different pharmacophoric fragments, creating hybrid molecules with dual or synergistic activities. This approach has been successfully employed in the design of compounds targeting multiple aspects of a disease, such as in the development of anti-Alzheimer's agents. nih.govrsc.org

Finally, computational methods such as comparative molecular field analysis (CoMFA) and in silico docking can be powerful tools in the rational design process. nih.gov These methods can help to visualize the interactions between the ligand and its target, providing insights into the structural features that are essential for activity and guiding the design of new, more potent, and selective analogs.

Mechanistic Exploration of Biological Activities

Anticancer and Antiproliferative Action Mechanisms

Derivatives of 1-(3-Bromophenyl)-1H-1,2,3-triazole have been investigated for their potential as anticancer agents, demonstrating activity through various mechanisms, including the inhibition of crucial enzymes and interference with key cellular pathways.

The anticancer effects of compounds containing the this compound core are often traced back to their ability to inhibit enzymes that are vital for cancer cell survival and proliferation.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a critical enzyme in cancer immunotherapy, as it helps tumors evade the immune system by catalyzing tryptophan metabolism. frontiersin.org A series of compounds incorporating both urea (B33335) and 1,2,3-triazole structures have been designed and evaluated as potential IDO1 inhibitors. nih.govnih.gov Molecular docking studies suggest that the triazole ring can interact with the heme iron of the IDO1 enzyme. yuntsg.com While specific inhibitory data for the parent this compound is not detailed, derivatives have shown significant activity. For instance, icotinib-1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, with some compounds showing IC₅₀ values in the sub-micromolar range, suggesting they bind preferentially to the ferrous form of the enzyme. frontiersin.orgresearchgate.net

Thymidylate Synthase (TS): Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.gov Its inhibition is a well-established strategy in chemotherapy. nih.gov A hybrid molecule, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, was synthesized and evaluated for its antiproliferative effects, which are believed to be mediated through TS inhibition. nih.gov Other 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) hybrids have demonstrated significant TS inhibitory activity, with some derivatives showing greater potency than the standard drug pemetrexed. nih.govresearchgate.net Molecular docking studies support these findings, indicating that these hybrid molecules can fit within the enzyme's active site. figshare.com

α-Glucosidase: Although primarily associated with anti-diabetic applications, α-glucosidase inhibition has also been explored in the context of cancer. Several studies have demonstrated that various 1,2,3-triazole derivatives can act as potent α-glucosidase inhibitors. nih.govnih.gov For example, a series of (R)-1-(2-(4-bromo-2-methoxyphenoxy) propyl)-4-(4-(trifluoromethyl) phenyl)-1H-1,2,3-triazole derivatives showed significant in vitro inhibitory activity against α-glucosidase. nih.gov The mechanism involves the triazole ring playing a crucial role in binding to the enzyme's active site. nih.gov While not a primary anticancer mechanism, this inhibitory action highlights the diverse enzymatic interactions of the triazole scaffold.

The antiproliferative activity of the 1,2,3-triazole scaffold extends to its interaction with various cellular pathways and molecular targets that regulate cell growth, division, and death.

The introduction of a 1,2,3-triazole moiety into other biologically active molecules, such as andrographolide (B1667393), has been shown to enhance anticancer properties by modulating signaling pathways like NF-κB, STAT3, and PI3K/Akt/mTOR. nih.gov These pathways are fundamental to tumor development and survival. nih.gov

Furthermore, 1,2,3-triazole-containing hybrids have been reported to exert their anticancer effects by inducing cell cycle arrest, typically at the G2/M phase, and by triggering apoptosis (programmed cell death). nih.gov Some chalcone-1,2,3-triazole hybrids have been found to inhibit tubulin polymerization, a process essential for mitotic spindle formation during cell division. nih.gov The inhibition of tubulin disrupts the cell's ability to divide, leading to cell death. nih.gov Similarly, certain 1,2,4-triazole (B32235) analogs containing a 3-bromophenyl group have also been investigated for their tubulin polymerization inhibitory activity. nih.gov Other mechanisms identified for triazole hybrids include the induction of DNA damage through the inhibition of topoisomerase I and II enzymes. nih.gov

These multi-targeted approaches, enabled by the versatile 1,2,3-triazole scaffold, are a promising strategy in the development of more effective anticancer agents. nih.gov

Antimicrobial Efficacy and Mechanisms of Inhibition

The 1,2,3-triazole ring is a prominent feature in many compounds developed for their antimicrobial properties. Its derivatives have been tested against a variety of pathogens, including bacteria, fungi, and the causative agents of malaria and tuberculosis.

The antibacterial potential of 1,2,3-triazole hybrids has been widely explored, though with varying results. nih.gov In one study, a derivative of the target compound, 1-(2-((1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methoxyphenyl)ethan-1-one, was synthesized and evaluated for its antibacterial properties. scielo.br However, it showed no significant activity against the tested bacterial strains, with Minimum Inhibitory Concentration (MIC) values exceeding 100 µg/mL. scielo.br

Conversely, other studies have found that different 1,2,3-triazole hybrids exhibit promising antibacterial action. For example, certain thymol-1,3,4-oxadiazole-triazole conjugates displayed good inhibitory activity against Escherichia coli and Staphylococcus aureus. nih.gov Similarly, novel 1,2,3-triazole glycosides were found to be most effective against S. aureus. nih.gov The antimicrobial efficacy of the triazole scaffold can be significantly enhanced through chelation with transition metals like cobalt and nickel, which has been shown to dramatically increase the zone of inhibition against various bacterial species. frontiersin.org

Table 1: Antibacterial Activity of a this compound Derivative This table is interactive. You can sort and filter the data.

Compound Name Bacterial Strain Activity (MIC) Reference
1-(2-((1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methoxyphenyl)ethan-1-one Various >100 µg/mL scielo.br

Triazole compounds are a cornerstone of antifungal therapy, with many clinically used drugs belonging to this class. nih.gov Their primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). nih.govrsc.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt membrane integrity, leading to fungal cell death. nih.gov

Numerous 1,2,3-triazole derivatives have been synthesized and tested for their antifungal potential, often as analogues of existing drugs like fluconazole. nih.govnih.gov The 1,2,3-triazole ring serves as a key pharmacophore, binding to the heme iron within the active site of the CYP51 enzyme. nih.govresearchgate.net While specific data on this compound is limited, the general success of the triazole class against fungal pathogens underscores its importance in this area. nih.gov However, it is noteworthy that some synthesized 1H-1,2,3-triazoles derived from econazole (B349626) were found to possess no antifungal activity, indicating that structural specifics are critical. researchgate.net

The versatility of the 1,2,3-triazole scaffold is further demonstrated in its application in research against complex diseases like malaria and tuberculosis.

Antimalarial Research: The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the development of new therapeutic agents. nih.gov Hybrid molecules containing a 1,2,3-triazole ring have shown significant promise. nih.govresearchgate.net For instance, 1,2,3-triazole-naphthoquinone conjugates have demonstrated potent in vitro activity against chloroquine-sensitive strains of Plasmodium falciparum, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.com Molecular docking studies suggest that these compounds may act by inhibiting the P. falciparum enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. mdpi.com

Antitubercular Research: Tuberculosis remains a major global health threat, and new drugs are urgently needed. researchgate.net A number of 1,2,3-triazole derivatives have been identified as promising inhibitors of Mycobacterium tuberculosis (MTB). rsc.orgrsc.org Several studies have pointed to the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1) as a likely molecular target. rsc.orgnih.gov DprE1 is essential for the synthesis of the mycobacterial cell wall. Thiazolylcarboxylate derivatives incorporating a 1,2,3-triazole moiety have displayed excellent antitubercular activity, with MIC values as low as 1.56 µg/mL against the H37Rv strain of MTB. nih.gov

Table 2: Investigated Biological Targets for 1,2,3-Triazole Derivatives This table is interactive. You can sort and filter the data.

Biological Target Associated Disease/Activity Reference
Indoleamine 2,3-dioxygenase 1 (IDO1) Cancer frontiersin.orgnih.gov
Thymidylate Synthase (TS) Cancer nih.govnih.gov
α-Glucosidase Diabetes / Cancer nih.gov
Tubulin Polymerization Cancer nih.gov
Topoisomerase I & II Cancer nih.gov
Cytochrome P450 14α-demethylase (CYP51) Fungal Infections nih.gov
Dihydroorotate Dehydrogenase (PfDHODH) Malaria mdpi.com
Decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1) Tuberculosis rsc.orgnih.gov

Derivatization, Functionalization, and Hybrid Molecule Design

Strategies for Chemical Modification of the 1-(3-Bromophenyl)-1H-1,2,3-Triazole Scaffold

The chemical architecture of this compound offers multiple avenues for modification. The presence of the bromophenyl group is particularly significant as the bromo substituent can readily participate in further chemical reactions. ontosight.ai This allows for the introduction of a wide array of functional groups, thereby expanding the chemical space and potential applications of the resulting compounds. ontosight.ai

One of the most prominent strategies for modifying the 1,2,3-triazole core is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). arkat-usa.orgnih.gov This method is renowned for its high efficiency, mild reaction conditions, and broad substrate scope, making it an ideal tool for synthesizing diverse 1,2,3-triazole derivatives. nih.govrsc.org The process involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netcapes.gov.br

Key strategies for chemical modification include:

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of new aryl or alkyl groups, significantly altering the molecule's steric and electronic properties. ontosight.aifrontiersin.org

Substitution on the Triazole Ring: While the triazole ring itself is relatively stable, modifications can be achieved by starting with appropriately substituted azides or alkynes before the cycloaddition reaction. This allows for the introduction of functional groups at various positions of the triazole ring.

N-Alkylation/Arylation: The nitrogen atoms in the triazole ring can be subjected to alkylation or arylation, although this can sometimes lead to a mixture of isomers.

Functional Group Interconversion: Existing functional groups on either the phenyl ring or substituents attached to the triazole can be chemically transformed. For instance, a nitro group can be reduced to an amine, which can then be further derivatized.

These modification strategies are instrumental in creating libraries of compounds for screening in drug discovery and materials science. The ability to systematically alter the structure of this compound allows for the fine-tuning of its biological activity and physical properties. researchgate.net

Synthesis of Hybrid Molecules Combining the Triazole with Other Pharmacophores

A powerful approach in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single molecule with potentially enhanced or synergistic biological activities. researchgate.net The this compound moiety is an excellent building block for this purpose, often acting as a linker between different bioactive fragments. researchgate.net

The synthesis of these hybrids predominantly relies on the CuAAC reaction, where one pharmacophore is functionalized with an azide and the other with a terminal alkyne. arkat-usa.org The subsequent "click" reaction efficiently joins the two fragments via the stable 1,2,3-triazole linker. nih.gov

PharmacophoreSynthetic StrategyResulting Hybrid Molecule ClassKey Findings & Applications
Dihydropyrimidinone (DHPM) One-pot multicomponent reaction involving a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and a Biginelli-like reaction. researchgate.netresearchgate.net1,2,3-Triazole-dihydropyrimidinone hybrids. researchgate.netInvestigated for anticancer and anti-Alzheimer's effects. Some hybrids have shown good antiproliferative activity. researchgate.net
Thiosemicarbazone Not explicitly detailed in the provided context. Generally synthesized by reacting a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone derivative of the triazole.1,2,3-Triazole-thiosemicarbazone hybrids.Thiosemicarbazones are known for a wide range of biological activities, including anticancer and antimicrobial effects.
Ferrocene Copper-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC) reaction between a ferrocenyl-containing azide or alkyne and a complementary triazole precursor. nih.govFerrocenyl-1,2,3-triazole hybrids. nih.govStudied for their electrochemical properties and anticancer activity. Some binuclear ferrocenyl-triazole compounds have shown significant activity against lung cancer cells by generating reactive oxygen species. nih.gov
Oxadiazole Multi-step synthesis involving the initial formation of a 1,2,3-triazole intermediate which is then used to construct the 1,3,4-oxadiazole (B1194373) ring, often through a thioether linkage. nih.govnih.gov1,3,4-Oxadiazole-incorporated 1,2,3-triazole moieties. nih.govnih.govEvaluated as potential anticancer agents targeting thymidylate synthase and as antimicrobial agents. nih.govnih.gov
Chalcone (B49325) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a chalcone derivative bearing an azide or alkyne and a corresponding triazole precursor. rsc.orgmdpi.comnih.govnih.gov1,2,3-Triazole-chalcone hybrids. rsc.orgmdpi.comnih.govnih.govInvestigated for antiproliferative activity against various cancer cell lines, antimicrobial activity, and as inhibitors of topoisomerase and tubulin polymerization. rsc.orgnih.govnih.gov
Andrographolide (B1667393) CuAAC reaction between an azido-functionalized andrographolide derivative and an alkyne-containing triazole precursor, or vice versa. informahealthcare.comAndrographolide-1,2,3-triazole conjugates. informahealthcare.comSynthesized to broaden the therapeutic scope of andrographolide and have been explored for applications such as fluorescent sensing of metal ions. informahealthcare.com

Chemo- and Regioselective Functionalization for Targeted Applications

Chemo- and regioselectivity are critical aspects of the synthesis of this compound derivatives, ensuring that chemical modifications occur at the desired positions to achieve specific functionalities for targeted applications.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. In the context of this compound, this is particularly relevant when multiple reactive sites exist. For instance, a synthetic strategy might require the selective reaction at the bromine atom via a cross-coupling reaction without affecting other sensitive functional groups present on the molecule. The choice of catalysts and reaction conditions is paramount in achieving such selectivity.

Regioselectivity pertains to the control of the position at which a chemical bond is formed. In the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, the use of a copper(I) catalyst (CuAAC) famously directs the reaction to exclusively yield the 1,4-disubstituted isomer. capes.gov.br In contrast, ruthenium-catalyzed reactions can favor the formation of the 1,5-disubstituted isomer. This regiocontrol is fundamental in designing molecules where the spatial arrangement of substituents is crucial for their interaction with biological targets.

For targeted applications, such as the development of enzyme inhibitors or molecular probes, precise control over the placement of functional groups is essential. For example, in designing an enzyme inhibitor, a specific functional group on the triazole hybrid must be positioned correctly to interact with the active site of the enzyme. Molecular docking studies are often employed to predict the optimal binding modes and guide the synthetic design of these functionalized molecules. nih.govnih.gov

The ability to perform chemo- and regioselective functionalization allows for the creation of highly specific molecules. For example, a molecule could be designed with one functional group for binding to a specific biological target and another functional group for attaching a fluorescent tag or a solubilizing group, all while maintaining the core structure of the this compound scaffold.

Applications in Materials Science and Industrial Catalysis Academic Perspectives

Development of Advanced Materials Incorporating 1,2,3-Triazole Scaffolds

The versatility of the 1,2,3-triazole moiety has led to its incorporation into a wide array of advanced materials. Its inherent stability against acidic and basic hydrolysis, as well as oxidative and reductive conditions, contributes to the durability of these materials. researchgate.net The triazole ring can act as a rigid linker, providing structural integrity to polymers and other macromolecules. Furthermore, the ability of the triazole to participate in hydrogen bonding and act as a metal coordinating ligand allows for the creation of materials with specific and tunable properties. researchgate.netrsc.org These applications span from functional coatings and sensors to complex macromolecular structures. researchgate.net

Role in Organic Electronic and Optoelectronic Devices (e.g., OLEDs)

Derivatives of 1,2,3-triazoles are being explored for their potential in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). Certain triazolopyrimidine and triazolouracil derivatives have been shown to exhibit electroluminescence in the visible region of the electromagnetic spectrum, making them suitable as emitter molecules in OLEDs. google.com It is also conceivable that these triazole derivatives could function as host molecules within the emitter layer or be utilized in other layers of an OLED, for instance, the electron transport layer. google.com The photophysical properties of pyrene (B120774) derivatives substituted with triazole units have been studied, revealing high fluorescence quantum yields, which is a crucial characteristic for materials used in light-emitting applications. nih.gov

Corrosion Inhibition Properties and Mechanisms

Triazole derivatives have demonstrated significant promise as corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govnih.govsdit.ac.in The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive solution. nih.gov This adsorption is facilitated by the presence of heteroatoms (N, S, O) and π-electrons in the triazole ring, which can interact with the metal's d-orbitals. sdit.ac.in

Studies on various triazole derivatives have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. nih.govelectrochemsci.org The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.orgrsc.org The presence of multiple nitrogen atoms and other functional groups in the triazole molecule provides numerous active centers for strong adsorption onto the metal surface. nih.gov

Table 1: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)Steel1.0 M HCl81 nih.gov
5-hexylsulfanyl-1,2,4-triazole (HST)Steel1.0 M HCl97 nih.gov
2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB)Copper0.5 M H₂SO₄97.0 electrochemsci.org
4-amino-1-((8-hydroxyquinolin-5-yl)methyl)-1,2,3-triazole-5-carboxylateCarbon SteelAcid medium91 sdit.ac.in

Use as Photostabilizers

Certain triazole derivatives have been investigated for their role as photostabilizers for polymers like polystyrene (PS). gsconlinepress.comgsconlinepress.com When exposed to UV radiation, polymers can undergo photo-oxidation, leading to the formation of free radicals and subsequent cross-linking or degradation of the polymeric chains. gsconlinepress.com Triazole-containing additives can help to mitigate this degradation. gsconlinepress.comresearchgate.net The mechanism of photostabilization can involve UV absorption, peroxide decomposition, and radical scavenging, depending on the specific structure of the triazole derivative. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-(3-Bromophenyl)-1H-1,2,3-Triazole and Related Derivatives

Research has extensively documented the synthesis and biological evaluation of this compound and its analogs. The core 1,2,3-triazole scaffold is recognized for its role in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in various noncovalent interactions, which can enhance the pharmacological profiles of molecules. nih.gov

One notable derivative, 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole, has been synthesized and characterized, showcasing the modular nature of this class of compounds where different heterocyclic systems can be linked to the triazole core. nih.gov The synthesis of such derivatives often employs "click chemistry," a powerful and selective method involving the copper-catalyzed cycloaddition of azides and alkynes. chemijournal.com This approach allows for the efficient generation of a wide array of structurally diverse 1,4-disubstituted 1,2,3-triazoles. tandfonline.comiosrjournals.org

The biological importance of 1,2,3-triazole derivatives is vast, with studies reporting potential applications in various therapeutic areas. tandfonline.com These compounds have been investigated for their anticancer, antimicrobial, antiviral, and antioxidant properties. nih.govresearchgate.netresearchgate.netresearchgate.net The presence of the bromophenyl group offers a site for further chemical modification, such as through Suzuki coupling, enabling the creation of even more complex and potentially more active molecules. ontosight.ai

Emerging Synthetic Methodologies and Their Potential Impact

The synthesis of 1,2,3-triazoles has evolved significantly, moving towards more efficient, sustainable, and regioselective methods. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for producing 1,4-disubstituted triazoles, alternative catalytic systems and reaction conditions are continuously being explored. tandfonline.comacs.org

Recent advancements include:

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC): This method provides regioselective access to 1,5-disubstituted 1,2,3-triazoles, complementing the CuAAC reaction. mdpi.com

Metal-free synthesis: Organocatalytic methods are gaining traction as environmentally friendly alternatives to metal-catalyzed reactions. tandfonline.commdpi.com These approaches often utilize catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the cycloaddition. tandfonline.com

Multicomponent reactions (MCRs): These one-pot reactions allow for the synthesis of complex triazole derivatives from three or more starting materials, increasing efficiency and reducing waste. chemijournal.commdpi.com

Green chemistry approaches: The use of greener solvents, such as ionic liquids, and catalyst-free conditions are being investigated to minimize the environmental impact of triazole synthesis. tandfonline.comnih.gov

These emerging methodologies are poised to accelerate the discovery of novel this compound derivatives with tailored properties for specific applications. The ability to control regioselectivity and introduce a wide range of functional groups is crucial for fine-tuning the biological activity and material properties of these compounds.

Identification of Novel Biological Targets and Therapeutic Avenues

The structural features of 1,2,3-triazoles, including their ability to form hydrogen bonds and engage in dipole-dipole and π-stacking interactions, make them versatile ligands for various biological targets. nih.gov Research into the biological activities of this compound derivatives has identified several potential therapeutic avenues.

Anticancer Activity: 1,2,3-triazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of enzymes like thymidylate synthase and kinases, and inducing apoptosis. nih.govclockss.org Some derivatives have been investigated as multi-target inhibitors, for instance, targeting both VEGFR-2 and PD-L1. nih.gov The antiproliferative activity of triazole-containing compounds has been demonstrated against several cancer cell lines. nih.govnih.gov

Antimicrobial and Antifungal Activity: The 1,2,3-triazole scaffold is a component of several clinically used antimicrobial drugs. nih.gov Derivatives of this compound could potentially exhibit antibacterial and antifungal properties. Studies on related triazole compounds have shown activity against various bacterial and fungal strains. nih.govnih.govdoaj.org

Antiviral Activity: The bioisosteric replacement of a 1,2,4-triazole (B32235) ring with a 1,2,3-triazole in analogs of the antiviral drug Ribavirin has been explored, suggesting a potential avenue for developing new antiviral agents. researchgate.net Triazole derivatives have also been investigated for their activity against viruses like SARS-CoV-2. nih.gov

Antioxidant Activity: Some 1,2,3-triazole derivatives have demonstrated antioxidant properties by scavenging free radicals. researchgate.netdntb.gov.uanih.gov The antioxidant potential of lanthanide complexes with 1,2,3-triazole ligands has also been investigated. mdpi.com

The following table summarizes the potential biological activities of 1,2,3-triazole derivatives based on existing research:

Biological ActivityPotential Targets/Mechanisms of ActionReference
AnticancerThymidylate Synthase Inhibition, Kinase Inhibition, Apoptosis Induction, VEGFR-2/PD-L1 Inhibition nih.govnih.govclockss.org
AntimicrobialInhibition of bacterial growth nih.govnih.gov
AntifungalInhibition of fungal growth doaj.org
AntiviralViral replication inhibition, targeting viral proteins researchgate.netnih.gov
AntioxidantFree radical scavenging researchgate.netdntb.gov.uanih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods is becoming increasingly vital in the rapid discovery and optimization of new chemical entities. For this compound and its derivatives, this integrated approach offers significant advantages.

Computational Studies:

Molecular Docking: This technique predicts the binding orientation of a ligand to a biological target, helping to identify potential mechanisms of action and prioritize compounds for synthesis and biological testing. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the structural and electronic properties of molecules, providing insights into their reactivity and spectroscopic characteristics. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, aiding in the early identification of drug-like candidates. nih.gov

Experimental Validation: Computational predictions are validated through experimental studies, including:

Synthesis and Spectroscopic Characterization: Novel derivatives are synthesized and their structures confirmed using techniques like NMR and mass spectrometry. nih.govfrontiersin.org

In Vitro Biological Assays: The biological activity of the synthesized compounds is evaluated through various assays, such as cell proliferation assays for anticancer activity and microdilution methods for antimicrobial testing. nih.govresearchgate.net

This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, accelerating the identification of lead compounds with improved therapeutic potential.

Broadening Applications in Advanced Materials and Chemical Technologies

Beyond their biological significance, triazole-based compounds are finding increasing use in materials science and other chemical technologies. The unique properties of the 1,2,3-triazole ring make it a valuable building block for the creation of functional materials.

Materials Science:

Polymers and Nanoparticles: Triazoles can be incorporated into polymers and nanoparticles to enhance their stability, biocompatibility, and functionality for applications in biomedicine, imaging, and diagnostics. numberanalytics.com

Organic Electronics: Due to their electron-deficient nature, triazole derivatives can exhibit electron-transport and hole-blocking properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices. researchgate.netresearchgate.net

Anticorrosion Coatings: Triazoles have shown potential in the development of coatings that protect metals from corrosion. nih.gov

Chemical Technologies:

Ligands in Catalysis: The 1,2,3-triazole ring can act as a ligand, forming coordination complexes with metal ions that can be used in catalysis. chemijournal.com

Biosensors: Triazole-modified surfaces are being explored for their use in biosensing and diagnostics. numberanalytics.com

Fluorescent Probes: The triazole scaffold can be incorporated into fluorescent molecules for various sensing and imaging applications. chemijournal.com

The versatility of the this compound structure, with its potential for further functionalization, opens up exciting possibilities for the development of new materials and technologies with tailored properties.

Q & A

Basic: What are the most efficient synthetic routes for preparing 1-(3-Bromophenyl)-1H-1,2,3-triazole?

Methodological Answer:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazoles, including this compound. This method involves reacting a terminal alkyne (e.g., 3-bromophenylacetylene) with an organic azide (e.g., sodium azide derivatives) under mild conditions (aqueous/organic solvent, room temperature). The reaction is regioselective, yielding 1,4-disubstituted triazoles with near-quantitative efficiency . Key steps include:

  • Azide preparation: Use NaN₃ with a brominated precursor (e.g., 3-bromophenyl bromide) under SN₂ conditions.
  • Cycloaddition: Employ CuSO₄·5H₂O with sodium ascorbate as a reducing agent to maintain Cu(I) stability.
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity .

Advanced: How can regioselectivity and reaction kinetics be optimized in CuAAC for bulky triazole derivatives?

Methodological Answer:
For sterically hindered substrates (e.g., 3-bromophenyl groups), reaction kinetics and regioselectivity are influenced by:

  • Catalyst loading: Higher Cu(I) concentrations (10–20 mol%) accelerate the reaction but may increase side products.
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance dipole interactions, improving reaction rates .
  • Ligand effects: Tris(benzyltriazolylmethyl)amine (TBTA) ligands stabilize Cu(I), reducing oxidation and enhancing regioselectivity .
  • Kinetic analysis: Use in-situ FTIR or HPLC to monitor azide consumption and triazole formation. Adjust temperature (40–60°C) to overcome activation barriers in bulky systems .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and triazole protons (δ 7.7–8.3 ppm).
    • ¹³C NMR: Confirm triazole carbons (δ 120–140 ppm) and bromophenyl carbons (δ 122–135 ppm) .
  • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrN₃: calculated 240.9704) .
  • X-ray crystallography: Resolve crystal packing and confirm regiochemistry (e.g., 1,4-substitution pattern) .

Advanced: How can conflicting NMR data (e.g., tautomerism or overlapping signals) be resolved for triazole derivatives?

Methodological Answer:

  • Variable-temperature NMR: Cool samples to –40°C to slow tautomerization (1H- vs. 2H-triazole) and resolve split peaks .
  • 2D techniques: Use HSQC/HMBC to correlate ambiguous protons with adjacent carbons.
  • Isotopic labeling: Introduce ¹⁵N at the triazole ring to simplify splitting patterns .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Light sensitivity: Store in amber vials to prevent photodegradation of the bromophenyl group.
  • Moisture: Use desiccants (silica gel) to avoid hydrolysis of the triazole ring under acidic/basic conditions .
  • Temperature: Keep at –20°C for long-term storage; avoid heating >100°C to prevent decomposition .

Advanced: How can halogenation or functionalization of the triazole ring be achieved without compromising regiochemical integrity?

Methodological Answer:

  • Electrophilic bromination: Use Br₂ in acetic acid at 45°C to selectively brominate the 4- and 5-positions of the triazole ring .
  • Metalation: Treat with n-BuLi at –78°C to generate a lithiated intermediate at C5, enabling coupling with electrophiles (e.g., aldehydes, alkyl halides) .
  • Cross-coupling: Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the bromophenyl position .

Basic: How is the biological activity of this compound evaluated in antimicrobial assays?

Methodological Answer:

  • MIC determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays: Monitor bactericidal effects at 2× MIC over 24 hours .
  • Cytotoxicity: Test against mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity .

Advanced: What computational strategies predict the nonlinear optical (NLO) properties of bromophenyl-triazole hybrids?

Methodological Answer:

  • DFT calculations: Use B3LYP/6-311+G(d,p) to compute hyperpolarizability (β) and dipole moment.
  • TD-DFT: Simulate UV-Vis spectra to identify charge-transfer transitions linked to NLO activity .
  • Molecular electrostatic potential (MEP): Map electron-rich regions (triazole N atoms) to guide derivatization for enhanced NLO response .

Basic: How are solubility and crystallinity optimized for triazole derivatives in formulation studies?

Methodological Answer:

  • Co-crystallization: Use succinic acid or caffeine as co-formers to improve aqueous solubility .
  • Salt formation: React with HCl or sodium methoxide to generate ionic derivatives.
  • Polymer blending: Incorporate into poly(vinyl triazole) membranes to enhance proton conductivity and stability .

Advanced: What mechanistic insights explain the enhanced proton conductivity in triazole-containing polymers?

Methodological Answer:

  • Hydrogen-bond networks: Triazole N–H groups form dynamic H-bonds, facilitating proton hopping.
  • Doping effects: Add H₃PO₄ or H₂SO₄ to increase charge carriers.
  • Impedance spectroscopy: Measure conductivity (10⁻³–10⁻² S/cm) under dry/humid conditions to quantify H⁺ mobility .

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